Butanamide, N-[(1S)-2-oxocycloheptyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-[(1S)-2-oxocycloheptyl]- is an organic compound that belongs to the class of carboxylic acid amides It is characterized by the presence of a butanamide group attached to a cycloheptyl ring with an oxo substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[(1S)-2-oxocycloheptyl]- typically involves the reaction of butanoic acid with ammonia or an amine to form the amide bond. The cycloheptyl ring with the oxo substituent can be introduced through various synthetic routes, including cyclization reactions and oxidation processes. Specific reaction conditions such as temperature, pressure, and catalysts may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of Butanamide, N-[(1S)-2-oxocycloheptyl]- may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This can include continuous flow reactors, high-pressure reactors, and advanced purification techniques to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-[(1S)-2-oxocycloheptyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing oxo group.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted amides or other nitrogen-containing compounds.
Scientific Research Applications
Butanamide, N-[(1S)-2-oxocycloheptyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways involving amides.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Butanamide, N-[(1S)-2-oxocycloheptyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Butyramide: A simpler amide with a butanoic acid backbone.
Cycloheptanone: A ketone with a cycloheptyl ring, similar to the oxo group in Butanamide, N-[(1S)-2-oxocycloheptyl]-.
N-Butylamide: Another amide with a butyl group instead of the cycloheptyl ring.
Uniqueness
Butanamide, N-[(1S)-2-oxocycloheptyl]- is unique due to the combination of the butanamide group and the cycloheptyl ring with an oxo substituent This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Properties
CAS No. |
821801-01-8 |
---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-[(1S)-2-oxocycloheptyl]butanamide |
InChI |
InChI=1S/C11H19NO2/c1-2-6-11(14)12-9-7-4-3-5-8-10(9)13/h9H,2-8H2,1H3,(H,12,14)/t9-/m0/s1 |
InChI Key |
SCWVGSOLKATSDY-VIFPVBQESA-N |
Isomeric SMILES |
CCCC(=O)N[C@H]1CCCCCC1=O |
Canonical SMILES |
CCCC(=O)NC1CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.